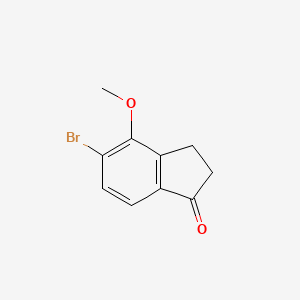

5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative featuring a methoxy group at position 4 and a bromine atom at position 5. This compound serves as a critical intermediate in organic synthesis, particularly for constructing polycyclic frameworks via Diels-Alder reactions or electrophilic aromatic substitution . Its synthesis typically involves bromination of methoxy-substituted indanones. For example, bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one yields bromo adducts, which can be further functionalized .

Properties

IUPAC Name |

5-bromo-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYZWEUUSIEREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337840-44-4 | |

| Record name | 5-BROMO-4-METHOXY-INDAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methoxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as chromium trioxide in acetic acid, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatile reactivity allows for the formation of diverse derivatives through oxidation, reduction, and substitution reactions. For instance, it can be used to synthesize ketones or carboxylic acids via oxidation or alcohol derivatives through reduction processes. Additionally, it facilitates the formation of substituted indanone derivatives, which are crucial in creating complex molecules for drug development.

Synthesis Methods

The synthesis of 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves bromination of 4-methoxy-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) under suitable conditions. Common solvents include chloroform or carbon tetrachloride, with reactions conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Bromine/NBS | Room temperature | High |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Varies | Moderate |

| Reduction | Reducing agents (e.g., LiAlH₄) | Anhydrous conditions | High |

Potential Medicinal Applications

This compound exhibits promising biological activities that make it a candidate for drug development. Its derivatives have been investigated for anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in medicinal chemistry:

- A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .

- Another research indicated that modifications of the compound led to enhanced biological activity against certain bacterial strains, suggesting its use as an antimicrobial agent .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its functional groups facilitate various chemical processes that are essential for manufacturing high-value products. The compound's reactivity allows for its incorporation into more complex chemical structures used in different industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, reactivity, and physicochemical properties of indanone derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one with structurally related compounds:

Structural and Physicochemical Properties

Biological Activity

5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine atom and a methoxy group attached to a dihydroindene moiety, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrO2. The compound features a saturated five-membered ring fused to a six-membered aromatic ring, which enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 241.08 g/mol |

| CAS Number | 1337840-44-4 |

| Solubility | Soluble in organic solvents; moderately soluble in water |

| Log P | 2.71 |

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

- Several studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested on breast cancer cells (MDA-MB-231) and demonstrated significant apoptosis-inducing effects at concentrations as low as 1 μM .

- In vitro studies have indicated that these compounds can disrupt microtubule assembly, which is crucial for cell division, thus acting as microtubule-destabilizing agents .

2. Anti-inflammatory Properties

- The compound has been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

3. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

The mechanism of action for this compound varies based on its biological target:

- Anticancer Mechanism : It may induce apoptosis through caspase activation and disruption of the cell cycle.

- Anti-inflammatory Mechanism : The compound could inhibit the activity of cyclooxygenases (COXs) or lipoxygenases (LOXs), leading to reduced production of inflammatory mediators.

- Antimicrobial Mechanism : The exact pathways remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Friedel-Crafts Acylation : This method involves the acylation of appropriate aromatic compounds using brominated reagents.

- Cyclization Reactions : Utilizing starting materials such as substituted phenols and aldehydes can lead to the formation of the desired indene structure.

Case Studies and Research Findings

Several research articles have documented the biological activities and potential applications of this compound:

Case Study 1: Anticancer Evaluation

- A study evaluated the effects of synthesized derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited over 50% inhibition at concentrations below 20 μM in breast cancer cells .

Case Study 2: Anti-inflammatory Screening

- In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages, suggesting its role in modulating immune responses.

Case Study 3: Antimicrobial Testing

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one and its derivatives?

- Methodological Answer : A common approach involves functionalizing commercially available indenone precursors. For example, 4-bromo-2,3-dihydro-1H-inden-1-one can undergo methoxylation via nucleophilic substitution under controlled conditions (e.g., using NaOMe in DMF at 80°C). Yields (~68–83%) depend on solvent choice and catalyst optimization, as demonstrated in allyl ester derivatization studies . Purification typically employs flash chromatography (e.g., pentane:ethyl acetate gradients) to isolate intermediates .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Structural refinement uses programs like SHELXL, which iteratively models atomic positions against diffraction data. For example, derivatives such as 4-bromo-2-(4-fluorobenzylidene)indan-1-one were resolved with SHELXL-97, revealing bond angles and torsion angles critical for confirming stereochemistry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its potential toxicity (respiratory and dermal irritation), work must occur in a fume hood with PPE (gloves, lab coat, goggles). Spill management requires inert absorbents (e.g., vermiculite), and waste disposal follows halogenated organic compound protocols. Storage in sealed containers under argon at –20°C prevents degradation .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level computes HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. For analogs like (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one, Mulliken charges and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies . Gaussian-03 or ORCA software packages are standard for such analyses.

Q. How can contradictions in NMR spectral data during structural characterization be resolved?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., keto-enol tautomerism). For example, missing signals in esters may indicate rapid proton exchange. Techniques include variable-temperature NMR, deuterated solvent screening, and cross-validation with HSQC/HMBC experiments. Triangulation with IR and mass spectrometry data further validates assignments .

Q. What methodologies evaluate the antimicrobial activity of derivatives and correlate it with structural features?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Structure-activity relationship (SAR) studies compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity. Computational docking (AutoDock Vina) can model interactions with microbial enzymes, while Hammett constants quantify electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.